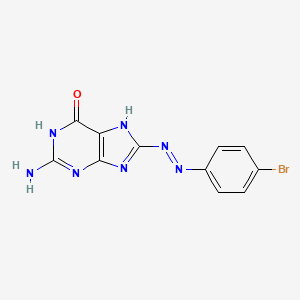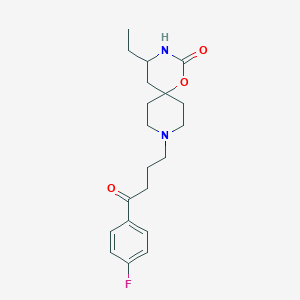
6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, multiple methyl groups, and a dibenzo[b,d]pyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and the introduction of the fluorophenyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogen or nitro groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a probe for studying biochemical processes is of significant interest.
Medicine
In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its interactions with specific molecular targets can provide insights into drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A benzopyrene derivative with mutagenic properties.
9,10-Dihydrobenzo[a]pyren-7(8H)-one: A precursor in the synthesis of related compounds.
Uniqueness
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is unique due to its specific substitution pattern and the presence of a fluorophenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
54540-76-0 |
|---|---|
Formule moléculaire |
C29H37FO2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
3-[6-(4-fluorophenyl)-3-methylhexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C29H37FO2/c1-18-9-14-25-24(15-18)28-26(31)16-22(17-27(28)32-29(25,4)5)20(3)19(2)7-6-8-21-10-12-23(30)13-11-21/h10-13,16-20,31H,6-9,14-15H2,1-5H3 |
Clé InChI |
IDJOGASRLKFGOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCCC4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)








![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)


